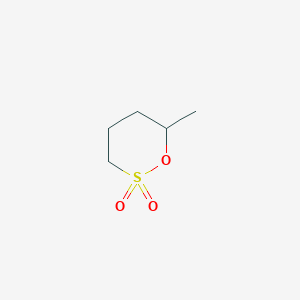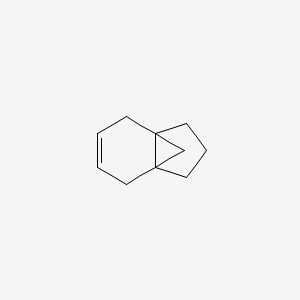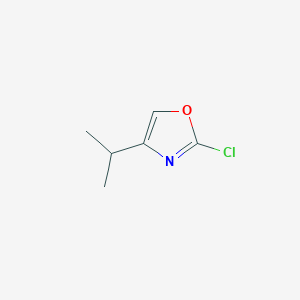
2-Chloro-4-isopropyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-isopropyloxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a chlorine atom at the 2-position and an isopropyl group at the 4-position makes this compound unique. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropyloxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloroacetophenone with isopropylamine in the presence of a base can lead to the formation of this compound through a cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-isopropyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-4-isopropyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-isopropyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methyloxazole
- 2-Chloro-4-ethyloxazole
- 2-Chloro-4-propyloxazole
Comparison
Compared to its analogs, 2-Chloro-4-isopropyloxazole exhibits unique properties due to the presence of the isopropyl group. This structural difference can influence its reactivity, biological activity, and overall chemical behavior. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and targets.
Propiedades
Número CAS |
1060816-16-1 |
|---|---|
Fórmula molecular |
C6H8ClNO |
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
2-chloro-4-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C6H8ClNO/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 |
Clave InChI |
BWGOWFAWFJOIPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=COC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



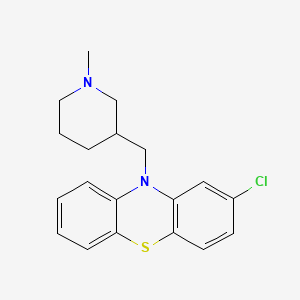
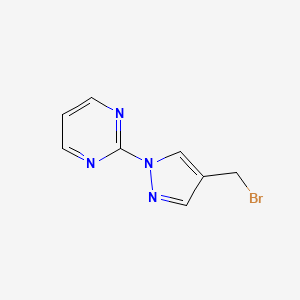
![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14170893.png)
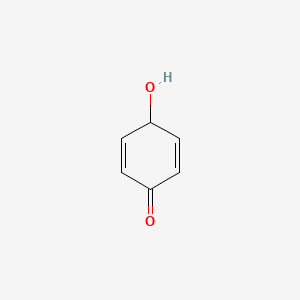
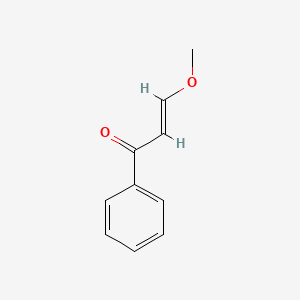
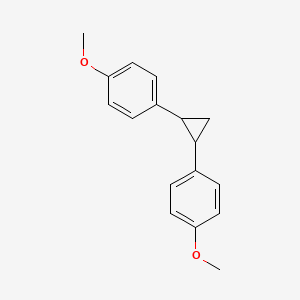
![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)
![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)
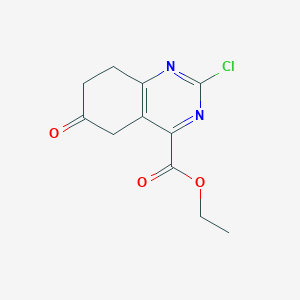
![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)

